(Rac)-Hesperetin (Standard)

描述

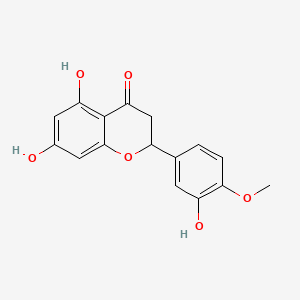

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one has been reported in Citrus reticulata, Citrus medica, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONOLUJZLIMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274404, DTXSID70859446 | |

| Record name | hesperetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to light tan powder; Faint fatty vanillic aroma | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water, Soluble (in ethanol) | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

520-33-2, 69097-99-0 | |

| Record name | hesperetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hesperetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Rac)-Hesperetin (Standard): A Technical Guide for Researchers

(Rac)-Hesperetin , a racemic mixture of the flavanone (B1672756) hesperetin, serves as a critical analytical standard and a subject of intensive research in drug discovery and development. This technical guide provides an in-depth overview of its physicochemical properties, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

(Rac)-Hesperetin is a bioflavonoid found in citrus fruits.[1][2] As an analytical standard, its racemic form ensures a defined reference for quantification and identification in various experimental settings.[3]

| Property | Value | Reference |

| Chemical Name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | [2][4] |

| CAS Number | 69097-99-0 | [2][3][4] |

| Molecular Formula | C₁₆H₁₄O₆ | [4][5] |

| Molecular Weight | 302.28 g/mol | [1][4][5] |

| Melting Point | 226–228 °C | [6] |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[7] Sparingly soluble in aqueous buffers.[7] The solubility in a 1:8 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/ml.[7] Another study reported a solubility of 273 mg/L.[5] | [5][7] |

| Appearance | Light yellow powder or crystalline solid. | [4][7] |

Biological Activities and Quantitative Data

(Rac)-Hesperetin exhibits a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Antioxidant Activity

| Assay | IC₅₀ (µM) | Cell/System | Reference |

| DPPH Radical Scavenging | 70 | - | [8] |

| ABTS Radical Scavenging | 276 | - | [8] |

Anti-inflammatory Activity

| Assay | IC₅₀ (µM) | Cell Line | Reference |

| Nitric Oxide (NO) Inhibition | 1-10 (for metabolites) | RAW 264.7 | [9] |

Anticancer Activity

| Cell Line | IC₅₀ (µM) | Duration | Reference |

| Caco-2 (Colon Cancer) | 66.67 | 72 h | [9] |

| MCF-7 (Breast Cancer) | 200 | 24 h | [10] |

| U-251 (Glioblastoma) | Significant inhibition | - | [11] |

| U-87 (Glioblastoma) | Significant inhibition | - | [11] |

Pharmacokinetics (Human and Rat)

Human (Oral Administration) [12][13]

| Parameter | Value |

| Cmax | 825.78 ± 410.63 ng/mL |

| Tmax | 4.0 h |

| AUC₀-∞ | 4846.20 ± 1675.99 ng·h/mL |

| t₁/₂ | 3.05 ± 0.91 h |

Rat (Intravenous Administration) [14]

| Parameter | Value |

| AUC | 61.5 nmol·hr/mL |

| Clearance | 0.56 mL/hr |

Key Signaling Pathways

Hesperetin's diverse biological effects are mediated through its interaction with multiple intracellular signaling pathways.

p38 MAPK Signaling Pathway

Hesperetin has been shown to induce apoptosis in glioblastoma cells through the activation of the p38 MAPK pathway.[11][15][16] This involves the phosphorylation of p38, which in turn modulates the expression of downstream apoptosis-related proteins like Bax and Bcl-2.[11][15]

NF-κB Signaling Pathway

Hesperetin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[17] This leads to a downregulation of pro-inflammatory gene expression.

Estrogen Receptor (ER) and TrkA Signaling

Hesperetin exhibits neuroprotective effects by activating both Estrogen Receptors (ER) and Tropomyosin receptor kinase A (TrkA).[18][19][20] This dual activation leads to the stimulation of downstream pro-survival pathways, including the PI3K/Akt and MAPK/ERK pathways.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of (Rac)-Hesperetin.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of hesperetin on cancer cell lines.

Materials:

-

(Rac)-Hesperetin (Standard)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Prepare various concentrations of hesperetin (e.g., 0, 25, 50, 100, 200, 400 µM) in cell culture medium.[10]

-

Remove the existing medium from the wells and add 100 µL of the different hesperetin concentrations.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for p38 MAPK Phosphorylation

This protocol is designed to detect the activation of the p38 MAPK pathway by hesperetin.

Materials:

-

(Rac)-Hesperetin (Standard)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with hesperetin at the desired concentrations and time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein (e.g., 40 µg) by boiling in Laemmli buffer.[21]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total p38 MAPK and β-actin for normalization.

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of hesperetin.

Materials:

-

(Rac)-Hesperetin (Standard)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 100 µM in methanol)[22]

-

Methanol

-

96-well plate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare different concentrations of hesperetin in methanol.

-

Add a specific volume of the hesperetin solution (e.g., 1 mL) to an equal volume of the DPPH solution.[22]

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 20-30 minutes).[22][23]

-

Measure the absorbance at 517 nm.[22]

-

The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

Nitric Oxide (NO) Inhibition (Griess) Assay

This protocol is used to assess the anti-inflammatory activity of hesperetin by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

-

(Rac)-Hesperetin (Standard)

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

Cell culture medium

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of hesperetin for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent (equal parts of Part A and Part B mixed just before use).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Conclusion

(Rac)-Hesperetin (Standard) is an invaluable tool for research in pharmacology and drug development. Its well-characterized physicochemical properties and diverse biological activities, supported by a growing body of quantitative data, make it a subject of continued interest. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising natural compound.

References

- 1. (Rac)-Hesperetin (Standard) | 520-33-2 | Benchchem [benchchem.com]

- 2. Rac-Hesperetin | 69097-99-0 [chemicea.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. biocrick.com [biocrick.com]

- 5. Hesperetin | C16H14O6 | CID 72281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hesperetin - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cambridge.org [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. The effect of hesperetin on estrogen receptor gene expression and its relationship with the downstream pathways of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hesperetin Induces Apoptosis in Human Glioblastoma Cells via p38 MAPK Activation | Semantic Scholar [semanticscholar.org]

- 12. e-lactancia.org [e-lactancia.org]

- 13. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vivo pharmacokinetics of hesperidin are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Hesperetin Induces Apoptosis in Human Glioblastoma Cells via p38 MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pro-cellular survival and neuroprotection of citrus flavonoid: the actions of hesperetin in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of hesperetin against oxidative stress via ER- and TrkA-mediated actions in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Hesperetin Inhibits Vascular Formation by Suppressing of the PI3K/AKT, ERK, and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification, determination, and study of antioxidative activities of hesperetin and gallic acid in hydro-alcoholic extract from flowers of Eriobotrya japonica (Lindl.) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (Rac)-Hesperetin: Chemical Structure, Properties, and Biological Activities

(Rac)-Hesperetin, a racemic mixture of the flavanone (B1672756) hesperetin, is a naturally occurring bioactive compound predominantly found in citrus fruits. It is the aglycone of hesperidin (B1673128) and has garnered significant scientific interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of (Rac)-Hesperetin, with a focus on experimental protocols and underlying signaling pathways.

Chemical Structure and Physicochemical Properties

(Rac)-Hesperetin is a flavanone with a chiral center at the C2 position, existing as a mixture of (S)- and (R)-enantiomers. The chemical structure is characterized by a C6-C3-C6 backbone, typical of flavonoids.

Table 1: Chemical and Physicochemical Properties of (Rac)-Hesperetin

| Property | Value | Reference |

| IUPAC Name | (2RS)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | [1][2] |

| Synonyms | (±)-Hesperetin, rac-Hesperetin | [2] |

| CAS Number | 69097-99-0 | [3] |

| Molecular Formula | C₁₆H₁₄O₆ | [1] |

| Molecular Weight | 302.28 g/mol | [1] |

| Melting Point | 226-228 °C | [4] |

| Solubility | Soluble in DMSO and ethanol; slightly soluble in methanol (B129727). | [5][6] |

| InChI Key | AIONOLUJZLIMTK-UHFFFAOYSA-N | [1] |

Stereoisomerism and Bioactivity

In nature, hesperetin predominantly exists as the (S)-enantiomer. However, commercial hesperetin is often available as a racemic mixture.[7] Studies have shown that while there are some differences in the metabolism, transport, and bioactivity between the (S)- and (R)-enantiomers, these differences are often relatively small.[7][8] For many biological endpoints, experiments with racemic hesperetin can adequately reflect the activity of the naturally occurring (S)-enantiomer.[7]

Table 2: Comparative Bioactivity of Hesperetin Enantiomers and Racemate (Selected Data)

| Activity | Enantiomer/Racemate | IC₅₀ / EC₅₀ / Other Metric | Cell Line / Assay | Reference |

| Antioxidant (DPPH) | Hesperetin (racemic) | ~70 µM | DPPH assay | [9] |

| Anticancer | Hesperetin (racemic) | 377 µM (MCF-7/HER2) | MTT assay | [7] |

| Anticancer | Hesperetin (racemic) | 90 µM (24h), 40 µM (48h) (PC-3) | MTT assay | [10] |

| Anti-inflammatory | Hesperetin (racemic) | Inhibition of NO, PGE₂, TNF-α, IL-6 | RAW 264.7 cells | [11] |

| Glucuronidation Efficiency | (S)-Hesperetin | 5.2-fold higher than (R)-enantiomer | In vitro UGT assay | [8] |

Key Biological Activities and Signaling Pathways

(Rac)-Hesperetin exhibits a broad spectrum of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These activities are mediated through the modulation of several key signaling pathways.

Hesperetin is a potent antioxidant that can scavenge free radicals and chelate metal ions.[12]

Hesperetin exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[11] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.

(Rac)-Hesperetin has demonstrated anti-cancer properties in various cancer cell lines. It can induce apoptosis and cause cell cycle arrest, often through the activation of the p38 MAPK pathway.[3]

Hesperetin has shown promise in protecting neuronal cells from oxidative stress and inflammation-induced damage, suggesting its potential in the management of neurodegenerative diseases.[13]

dot

Caption: Hesperetin's modulation of NF-κB and p38 MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of (Rac)-Hesperetin.

Hesperetin can be obtained from its glycoside, hesperidin, through acid hydrolysis.

-

Procedure:

-

Dissolve hesperidin in methanol.

-

Add sulfuric acid to the solution.

-

Reflux the mixture at 70°C for 7.5 hours.

-

After cooling, extract the mixture with ethyl acetate.

-

Wash the organic layer with water and concentrate it.

-

Dissolve the residue in acetone (B3395972) and add it to a hot 1% acetic acid aqueous solution to precipitate hesperetin.[6]

-

A chiral HPLC method can be used to separate (S)- and (R)-hesperetin.[14]

-

Chromatographic Conditions:

-

Column: Chiralpak AD-3R (150 x 2.1 mm, 3 µm)

-

Mobile Phase: Methanol

-

Flow Rate: 0.5 mL/min

-

Detection: DAD detector

-

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.2 mM in methanol).

-

(Rac)-Hesperetin stock solution (e.g., 1 mg/mL in methanol).

-

Serial dilutions of (Rac)-Hesperetin (e.g., 1 to 100 µg/mL).

-

Positive control (e.g., Ascorbic acid).

-

-

Procedure (96-well plate):

-

Add 100 µL of each hesperetin dilution or positive control to triplicate wells.

-

Add 100 µL of DPPH working solution to all wells except the blank.

-

Add 100 µL of methanol to the blank wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation:

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. benchchem.com [benchchem.com]

- 4. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hesperetin, a Citrus Flavonoid, Attenuates LPS-Induced Neuroinflammation, Apoptosis and Memory Impairments by Modulating TLR4/NF-κB Signaling [mdpi.com]

- 6. Stereoselective conjugation, transport and bioactivity of s- and R-hesperetin enantiomers in vitro [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic and Antimetastatic Activity of Hesperetin and Doxorubicin Combination Toward Her2 Expressing Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective effect of hesperetin and nano-hesperetin on recognition memory impairment and the elevated oxygen stress in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

(Rac)-Hesperetin: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Introduction

(Rac)-Hesperetin, a racemic mixture of the flavanone (B1672756) hesperetin, is a compound of significant interest in the scientific community. Hesperetin, a natural flavanone predominantly found in citrus fruits, is known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. This technical guide provides an in-depth overview of (Rac)-Hesperetin, including its chemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(Rac)-Hesperetin is the racemic form of 3′,5,7-Trihydroxy-4′-methoxyflavanone. Its molecular and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 69097-99-0 | [1] |

| Molecular Weight | 302.28 g/mol | [1] |

| Molecular Formula | C₁₆H₁₄O₆ | [1] |

| Alternate CAS Number | 520-33-2 (for Hesperetin) | [2] |

| Synonyms | (±)-3′,5,7-Trihydroxy-4′-methoxyflavanone, 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-chromanone | [1] |

Biological Activity and Mechanism of Action

(Rac)-Hesperetin exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

Antioxidant Activity

Hesperetin is a potent scavenger of free radicals. Its antioxidant effects are attributed to its ability to donate a hydrogen atom from its hydroxyl groups, thereby neutralizing reactive oxygen species (ROS).

Anti-inflammatory Effects

Hesperetin has been demonstrated to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have shown that hesperetin and its metabolites can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] This is achieved, in part, through the downregulation of the nuclear factor-κB (NF-κB) signaling pathway.[3]

Anticancer Potential

Research suggests that hesperetin may possess anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines and induce apoptosis.[4] The anticancer effects of hesperetin are linked to its ability to arrest the cell cycle and modulate apoptotic pathways. For instance, it has been shown to induce G1-phase cell cycle arrest in breast cancer cells.

Signaling Pathways

Hesperetin influences multiple signaling pathways, including:

-

MAPK/ERK Pathway: Hesperetin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial in regulating cell growth and differentiation.

-

PI3K/AKT Pathway: It can also affect the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, a key regulator of cell survival and proliferation. Hesperetin has been found to inhibit this pathway in esophageal cancer cells.[4]

-

NF-κB Pathway: As mentioned earlier, hesperetin can inhibit the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

-

Wnt/β-catenin Pathway: Hesperetin has been observed to influence the Wnt/β-catenin signaling pathway, which is involved in cell fate determination, cell proliferation, and embryonic development.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of (Rac)-Hesperetin.

Table 1: IC₅₀ Values for Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 115 | 96 | |

| HepG2 | Liver Cancer | >50 | 48 | [5] |

| HeLa | Cervical Cancer | >50 | 48 | [5] |

| KB | Oral Carcinoma | ~40 µg/mL (~132 µM) | 48 | [6] |

| 3T3-L1 | Pre-adipocytes | 447.4 | 24 | [7] |

| 3T3-L1 | Pre-adipocytes | 339.2 | 48 | [7] |

| 3T3-L1 | Pre-adipocytes | 258.8 | 72 | [7] |

Table 2: Antioxidant Activity

| Assay | IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | 70 | [5] |

| ABTS Radical Scavenging | 276 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed with (Rac)-Hesperetin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of (Rac)-Hesperetin on adherent cells.

Materials:

-

Adherent cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

(Rac)-Hesperetin stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of (Rac)-Hesperetin in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the prepared (Rac)-Hesperetin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

-

Shake the plate for 10 minutes at a low speed.[8]

-

Measure the absorbance at 490 nm using a microplate reader.[8]

-

Calculate cell viability as a percentage of the vehicle control.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of (Rac)-Hesperetin.

Materials:

-

(Rac)-Hesperetin solutions of various concentrations

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (100 µM in methanol)

-

Methanol

-

96-well plate

-

Microplate reader

Procedure:

-

Add 100 µL of different concentrations of (Rac)-Hesperetin solution to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.[9]

-

Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measure the absorbance at 517 nm using a microplate reader.[9]

-

The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Western Blot Analysis

Objective: To detect the effect of (Rac)-Hesperetin on the expression of specific proteins.

Materials:

-

Cells treated with (Rac)-Hesperetin

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash the treated cells with ice-cold PBS and then lyse them with cell lysis buffer on ice.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[10]

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and then separate them by size using SDS-polyacrylamide gel electrophoresis.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Wash the membrane and then add the chemiluminescent substrate.[10]

-

Imaging: Visualize the protein bands using an imaging system.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key signaling pathways modulated by (Rac)-Hesperetin and a general experimental workflow.

Caption: Key signaling pathways modulated by Hesperetin.

Caption: General experimental workflow for studying (Rac)-Hesperetin.

References

- 1. scbt.com [scbt.com]

- 2. rac-Hesperetin-d3 | CAS 1346605-26-2 | LGC Standards [lgcstandards.com]

- 3. Antioxidant and anti-inflammatory potential of hesperetin metabolites obtained from hesperetin-administered rat serum: an ex vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hesperetin inhibits Eca-109 cell proliferation and invasion by suppressing the PI3K/AKT signaling pathway and synergistically enhances the anti-tumor ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00956B [pubs.rsc.org]

- 5. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro study of effects of hesperetin on human oral cancer using KB cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hesperetin attenuates the expression of markers of adipose tissue fibrosis in pre-adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. mdpi.com [mdpi.com]

- 10. origene.com [origene.com]

A Technical Guide to the Biological Activities of Racemic Hesperetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin, a flavanone (B1672756) aglycone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological properties. Commercially available hesperetin is often a racemic mixture of its (S)- and (R)-enantiomers. While the naturally occurring form is primarily (S)-hesperetin, studies suggest that for many biological endpoints, the racemic mixture exhibits comparable activity, making it a relevant subject for research and development. This technical guide provides an in-depth overview of the biological activities of racemic hesperetin, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further investigation and application in drug discovery and development.

Introduction

Hesperetin (4'-methoxy-3',5,7-trihydroxyflavanone) is a bioactive flavonoid derived from the hydrolysis of hesperidin (B1673128), a glycoside abundant in citrus fruits like oranges and lemons[1][2][3]. Its wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antibacterial properties, has made it a subject of extensive research[4][5]. Hesperetin possesses a chiral center, leading to the existence of (S)- and (R)-enantiomers. Although the (2S)-enantiomer is predominant in nature, chemical synthesis often results in a racemic mixture[6]. Research indicates that for several biological activities, the differences between the individual enantiomers and the racemic mixture are relatively small, thus validating the study of racemic hesperetin for therapeutic applications[6]. This guide focuses on the biological activities attributed to racemic hesperetin, providing a technical resource for the scientific community.

Antioxidant Activity

Racemic hesperetin demonstrates significant antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms[7].

Quantitative Data on Antioxidant Activity

The antioxidant capacity of hesperetin has been quantified using various in vitro assays. The following table summarizes key findings.

| Assay Type | Hesperetin Concentration/Form | Result | Reference |

| DPPH Radical Scavenging | Racemic Hesperetin | SC50: 525.18 ± 1.02 μM | [8] |

| ABTS Radical Scavenging | Hesperetin Derivative (3f) | IC50: 24 μM | [9][10] |

| DPPH Radical Scavenging | Hesperetin Derivative (3f) | IC50: 1.2 μM | [9][10] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [8]

-

Prepare a stock solution of hesperetin in a suitable solvent (e.g., methanol).

-

In a 96-well plate, add various concentrations of hesperetin solution.

-

Add a freshly prepared solution of DPPH in methanol (B129727) to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Ascorbic acid is typically used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The SC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Signaling Pathways in Antioxidant Defense

Hesperetin enhances the cellular antioxidant defense system, in part through the activation of the Nrf2 signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotective Effects and Therapeutic Potential of the Citrus Flavonoid Hesperetin in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Stereoselective conjugation, transport and bioactivity of s- and R-hesperetin enantiomers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Hesperetin: A Technical Guide to Its Natural Sources, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hesperetin, a flavanone (B1672756) of significant interest in the pharmaceutical and nutraceutical industries, is predominantly found in citrus fruits as its glycoside, hesperidin (B1673128). This document provides a comprehensive technical overview of hesperetin, covering its natural abundance, detailed protocols for its extraction and purification from natural sources, and established methods for its chemical and biosynthetic synthesis. Furthermore, this guide elucidates the molecular signaling pathways modulated by hesperetin, offering insights into its mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the subject matter.

Natural Sources of Hesperetin

Hesperetin is most abundantly found in nature as its 7-O-rutinoside glycoside, hesperidin. The primary sources of hesperidin are citrus fruits, with significant concentrations located in the peel (albedo and flavedo) and pith. The hesperetin content is typically derived from the hydrolysis of hesperidin.

Quantitative Analysis of Hesperidin in Citrus Fruits

The concentration of hesperidin, and consequently the potential yield of hesperetin, varies among different citrus species and is influenced by factors such as fruit maturity and environmental conditions. Immature fruits generally contain higher concentrations of hesperidin.

| Citrus Species | Plant Part | Hesperidin Content (% w/w of dry peel) | Reference(s) |

| Citrus sinensis (Sweet Orange) | Peel | 0.74 - 2.8 | [1] |

| Citrus reticulata (Mandarin/Tangerine) | Peel | 1.30 - 1.73 | [2] |

| Citrus limon (Lemon) | Peel | 5.90 (in Traditional Extract) | [3] |

| Citrus paradisi (Grapefruit) | Peel | 8.26 (in Traditional Extract) | [3] |

| Citrus aurantium (Bitter Orange) | Fruit | 0.07 - 0.25 | [4] |

| Citrus unshiu (Satsuma) | Peel | 0.86 - 0.96 | [2] |

| Citrus clementina (Clementine) | Peel | 1.67 - 1.73 | [2] |

Note: The hesperetin yield is obtained through the hydrolysis of hesperidin. The molecular weight of hesperidin is 610.56 g/mol , and the molecular weight of hesperetin is 302.28 g/mol . Therefore, the theoretical maximum yield of hesperetin from hesperidin is approximately 49.5%.

Extraction and Synthesis of Hesperetin

Extraction from Natural Sources and Hydrolysis of Hesperidin

The most common method for obtaining hesperetin is through the extraction of its glycoside, hesperidin, from citrus peels, followed by acid or enzymatic hydrolysis.

This protocol describes a standard laboratory procedure for the extraction of hesperidin from orange peels and its subsequent conversion to hesperetin.

Materials:

-

Dried and powdered orange peels

-

Petroleum ether

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297)

-

Acetone

-

Acetic acid

-

Distilled water

-

Reflux condenser and heating mantle

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel)

Procedure:

-

Defatting of Orange Peels:

-

Extraction of Hesperidin:

-

Transfer the defatted peel powder to the reflux condenser and add 600 mL of methanol.

-

Heat the mixture under reflux for 2 hours.[5]

-

Filter the hot mixture through a Buchner funnel and collect the filtrate.[5]

-

Concentrate the filtrate using a rotary evaporator to obtain a syrup-like residue.[5]

-

Crystallize the crude hesperidin from dilute acetic acid (6%).[5]

-

-

Acid Hydrolysis of Hesperidin to Hesperetin:

-

In a round-bottom flask, mix 9g of the extracted hesperidin with 250 mL of methanol and 9 mL of concentrated sulfuric acid.[6]

-

Stir the mixture and heat at reflux for 8 hours.[6]

-

Cool the resulting solution and concentrate it using a rotary evaporator.[6]

-

Dilute the concentrated solution with 500 mL of ethyl acetate.[6]

-

Wash the organic solution four times with 100 mL of water.[6]

-

Dry the ethyl acetate layer with anhydrous magnesium sulfate.[6]

-

-

Purification of Hesperetin:

-

Dissolve the crude hesperetin product in a minimum amount of acetone.[6]

-

Add the resulting solution to a vigorously stirred mixture of 200 mL of water and 3 mL of acetic acid.[6]

-

Cool the mixture in an ice bath to precipitate the hesperetin.[6]

-

Wash the precipitate with cold water and dry to obtain purified hesperetin.[6]

-

Chemical Synthesis of Hesperetin

The total synthesis of hesperetin can be achieved through the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325), followed by cyclization.

This protocol outlines a general synthetic route to hesperetin.

Materials:

-

Phloroacetophenone

-

Isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Chalcone Formation (Claisen-Schmidt Condensation):

-

Dissolve phloroacetophenone and isovanillin in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in ethanol dropwise to the mixture while stirring at room temperature.

-

Continue stirring for 24-48 hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with dilute hydrochloric acid to precipitate the chalcone.

-

Filter, wash the precipitate with water, and dry.

-

-

Cyclization to Hesperetin:

-

Dissolve the synthesized chalcone in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).

-

Reflux the mixture for several hours until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude hesperetin by column chromatography or recrystallization to obtain the final product.

-

Biosynthesis of Hesperetin

Hesperetin is biosynthesized in plants and can be produced in engineered microorganisms through the phenylpropanoid pathway. The pathway starts from the amino acid L-tyrosine.

Enzymes:

-

TAL: Tyrosine Ammonia Lyase[7]

-

4CL: 4-Coumarate-CoA Ligase[7]

-

CHS: Chalcone Synthase[7]

-

CHI: Chalcone Isomerase[7]

-

F3'H: Flavonoid 3'-Hydroxylase[7]

-

4'OMT: Flavonoid 4'-O-Methyltransferase[7]

Signaling Pathways Modulated by Hesperetin

Hesperetin has been shown to exert its biological effects by modulating various intracellular signaling pathways.

Inhibition of the TGF-β Signaling Pathway

Hesperetin has been identified as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[8] It interferes with the binding of the TGF-β1 ligand to its receptor, TβRII, which in turn reduces receptor dimerization and activation. This leads to a decrease in the phosphorylation of the downstream signaling molecule, Smad3.[8]

Activation of the SIRT1-AMPK Signaling Pathway

Hesperetin is a potent activator of the SIRT1-AMPK signaling pathway.[9] It increases the protein level and activity of Sirtuin 1 (SIRT1) and induces the phosphorylation of AMP-activated protein kinase (AMPK).[9] This activation is believed to contribute to the anti-inflammatory and metabolic regulatory effects of hesperetin.[7]

Conclusion

This technical guide provides a detailed overview of the natural sources, extraction, and synthesis of hesperetin, along with its interactions with key signaling pathways. The presented protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and natural product chemistry. The elucidation of hesperetin's mechanisms of action through the modulation of pathways such as TGF-β and SIRT1-AMPK underscores its potential as a therapeutic agent for a variety of diseases. Further research into the optimization of its synthesis and a deeper understanding of its pharmacological effects will continue to be of great importance.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mmbio.cn [mmbio.cn]

- 7. Hesperetin, a SIRT1 activator, inhibits hepatic inflammation via AMPK/CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hesperetin is a potent bioactivator that activates SIRT1-AMPK signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Hesperetin vs. Hesperidin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between hesperetin and hesperidin (B1673128), two closely related flavonoids found abundantly in citrus fruits. While often discussed interchangeably, their distinct chemical structures lead to significant variations in bioavailability, metabolic fate, and ultimately, biological activity. This guide provides a comprehensive overview for researchers aiming to leverage the therapeutic potential of these compounds, offering detailed experimental protocols and a clear visualization of their molecular mechanisms.

Core Differences: Structure, Bioavailability, and Metabolism

Hesperidin is the glycoside form, consisting of the aglycone hesperetin bound to a rutinose (a disaccharide composed of rhamnose and glucose) moiety. This structural difference is the primary determinant of their distinct pharmacokinetic profiles.

Table 1: Physicochemical and Pharmacokinetic Properties

| Property | Hesperetin | Hesperidin | Reference(s) |

| Molar Mass | 302.28 g/mol | 610.56 g/mol | |

| Chemical Formula | C₁₆H₁₄O₆ | C₂₈H₃₄O₁₅ | |

| Solubility | Poorly soluble in water | Very poorly soluble in water | [1][2] |

| Bioavailability | Higher | Lower, requires enzymatic hydrolysis | [3][4] |

| Primary Site of Absorption | Small intestine | Colon (after hydrolysis) | [3][4] |

| Metabolism | Undergoes glucuronidation and sulfation in the liver. | Hydrolyzed by gut microbiota to hesperetin, which is then absorbed and metabolized. | [3][4] |

The low bioavailability of hesperidin is a critical consideration for in vivo research. Orally administered hesperidin largely bypasses absorption in the small intestine and is metabolized by microbial enzymes in the colon to its aglycone form, hesperetin. This delayed conversion and absorption significantly impacts its therapeutic efficacy and dosing strategies.

Comparative Biological Activity: A Quantitative Overview

In vitro studies consistently demonstrate that hesperetin, the aglycone, exhibits more potent biological activity than its glycoside precursor, hesperidin. This is attributed to its greater ability to interact with cellular targets once absorbed.

Table 2: Comparative IC50 Values for Antioxidant Activity

| Assay | Hesperetin (µM) | Hesperidin (µM) | Reference(s) |

| DPPH Radical Scavenging | 525.18 ± 1.02 | 896.21 ± 0.15 | [1] |

| ABTS Radical Scavenging | 70 | 276 | [5] |

Table 3: Comparative IC50 Values for Anticancer Activity (72h incubation)

| Cell Line | Hesperetin (µM) | Hesperidin (µM) | Reference(s) |

| Caco-2 (Colon Cancer) | 66.67 ± 1.5 | > 250 | [6] |

| MCF-7 (Breast Cancer) | ~50 | > 250 | [5][6] |

| HepG2 (Liver Cancer) | ~100 | > 250 | [5][6] |

| HeLa (Cervical Cancer) | ~100 | > 250 | [5][6] |

These tables clearly illustrate the superior potency of hesperetin in various biological assays. Researchers should consider these differences when designing experiments and interpreting results.

Key Signaling Pathways

Both hesperetin and hesperidin exert their effects by modulating critical intracellular signaling pathways, primarily those involved in inflammation and oxidative stress.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Both hesperetin and hesperidin have been shown to inhibit this pathway, although hesperetin is generally more effective.[4][7] They can interfere with multiple steps in the cascade, from blocking upstream receptors to preventing the nuclear translocation of the p65 subunit.[8]

Caption: Hesperetin and hesperidin inhibit the NF-κB signaling pathway.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Hesperetin, in particular, has been shown to activate this pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[7][9]

Caption: Hesperetin activates the Nrf2 antioxidant response pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of hesperetin and hesperidin.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantification of hesperetin and hesperidin in citrus extracts.

-

Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (containing 0.1% orthophosphoric acid) at a 50:50 (v/v) ratio.[10][11]

-

Sample Preparation:

-

Extract citrus peel or juice with 80% ethanol.[10]

-

Filter the extract through a 0.45 µm syringe filter.

-

Dilute the filtered extract with the mobile phase to a suitable concentration.

-

-

Standard Preparation:

-

Analysis:

-

Inject 20 µL of the sample and standard solutions into the HPLC system.

-

Identify the peaks of hesperetin and hesperidin by comparing their retention times with those of the standards.

-

Quantify the compounds by integrating the peak areas and comparing them to the calibration curve.

-

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of the compounds.

-

Reagents:

-

Procedure:

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

-

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory activity of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. [18][19][20]

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Reagents:

-

Lipopolysaccharide (LPS) from E. coli.

-

Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid). [18] * Test compounds (hesperetin and hesperidin) dissolved in DMSO and diluted in culture medium.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature. [20] 6. Measure the absorbance at 540 nm.

-

-

Calculation:

-

The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

Conclusion

The distinction between hesperetin and hesperidin is crucial for researchers in the fields of pharmacology, nutrition, and drug development. Hesperetin, as the aglycone, consistently demonstrates superior in vitro biological activity due to its direct availability for cellular uptake and interaction. However, the in vivo efficacy of orally administered hesperidin is dependent on its bioconversion to hesperetin by the gut microbiota. Future research should focus on strategies to enhance the bioavailability of these compounds, such as the development of novel delivery systems or the co-administration with prebiotics to modulate gut microbial activity. A thorough understanding of their individual properties and mechanisms of action is paramount for the successful translation of their therapeutic potential from the laboratory to clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hesperidin mitigates oxidative stress-induced ferroptosis in nucleus pulposus cells via Nrf2/NF-κB axis to protect intervertebral disc from degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. jgtps.com [jgtps.com]

- 12. researchgate.net [researchgate.net]

- 13. informaticsjournals.co.in [informaticsjournals.co.in]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. benchchem.com [benchchem.com]

- 16. marinebiology.pt [marinebiology.pt]

- 17. mdpi.com [mdpi.com]

- 18. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into (Rac)-Hesperetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the (Rac)-Hesperetin standard, a flavanone (B1672756) with significant interest in pharmaceutical research due to its diverse biological activities. This document presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear, tabular format, details the experimental protocols for data acquisition, and visualizes a key signaling pathway influenced by hesperetin.

Spectroscopic Data

The structural elucidation of (Rac)-Hesperetin is fundamentally reliant on spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Hesperetin

| Assign. | Chemical Shift (ppm) |

| A1 | 12.1 |

| B1 | 10.8 |

| C1 | 9.1 |

| D | 6.939 |

| E | 6.934 |

| F | 6.881 |

| G2 | 5.909 |

| J2 | 5.898 |

| K | 5.434 |

| L | 3.780 |

| M3 | 3.201 |

| N*3 | 2.716 |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for Hesperetin (50.23 MHz, DMSO-d6)

| Chemical Shift (ppm) |

| 196.08 |

| 166.57 |

| 163.40 |

| 162.71 |

| 147.82 |

| 146.40 |

| 131.09 |

| 117.58 |

| 113.99 |

| 111.91 |

| 101.74 |

| 95.75 |

| 94.92 |

| 78.15 |

| 55.55 |

| 41.98 |

Data sourced from PubChem.[2]

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Hesperetin

| Ion | m/z |

| [M+H]⁺ | 177.0892 |

| 179.0822 | |

| 153.0593 | |

| 285.1223 | |

| 151.0593 |

Data obtained from LC-ESI-IT mass spectrometry in positive ion mode.[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols are representative of the methodologies used to obtain the data presented above.

NMR Spectroscopy

¹H-NMR and ¹³C-NMR spectra of hesperetin and its derivatives are typically recorded on a 400 and 100 MHz NMR spectrometer, respectively.[3] Deuterated solvents such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used.[2][3] For instance, in one study, chemical shifts were referenced to the residual solvent signals at 7.26 ppm for ¹H and 77.0 ppm for ¹³C in CDCl₃, with tetramethylsilane (B1202638) (TMS) as the internal standard.[3] These experiments are crucial for elucidating the molecular structure and conformation of the compound.[4][5]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data can be collected using a variety of instruments, such as a QTOF-LCMS system.[3] For the analysis of hesperetin and its metabolites, Ultra-High-Performance Liquid Chromatography coupled with an LTQ-Orbitrap Mass Spectrometer (UHPLC-LTQ-Orbitrap MSⁿ) is a powerful technique.[6] A common method involves liquid chromatography with electrospray ionization (LC-ESI) in positive ion mode.[2] For instance, LC-MS/MS analysis can be performed using a column such as a Mightysil RP-18GP at 40 °C with a gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile.[4]

Signaling Pathway Modulation by Hesperetin

Hesperetin has been shown to modulate several key signaling pathways implicated in various diseases. One such pathway is the Transforming Growth Factor-β (TGF-β) signaling pathway, where hesperetin acts as an inhibitor.[7][8] The diagram below illustrates the inhibitory effect of hesperetin on this pathway.

References

- 1. Hesperetin(520-33-2) 1H NMR [m.chemicalbook.com]

- 2. Hesperetin | C16H14O6 | CID 72281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Investigation of Hesperetin-7-O-Glucoside Inclusion Complex with β-Cyclodextrin: A Spectroscopic Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Investigation of Hesperetin-7-O-Glucoside Inclusion Complex with β-Cyclodextrin: A Spectroscopic Assessment [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Hesperetin: an Inhibitor of the Transforming Growth Factor-β (TGF-β) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hesperetin: an inhibitor of the transforming growth factor-β (TGF-β) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Hesperetin's In Vitro Mechanisms of Action: A Technical Guide for Researchers

Hesperetin, a prominent flavanone (B1672756) found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities. In vitro studies have revealed a complex and multifaceted mechanism of action, positioning it as a promising candidate for further investigation in drug development. This technical guide provides an in-depth overview of the core in vitro mechanisms of hesperetin, focusing on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anti-Inflammatory and Antioxidant Effects: Quenching the Flames of Cellular Damage

Hesperetin demonstrates potent anti-inflammatory and antioxidant properties by modulating key signaling pathways and scavenging reactive oxygen species (ROS).[1][2][3][4][5] Its primary mechanisms in this context involve the inhibition of pro-inflammatory mediators and the activation of cellular antioxidant defense systems.

A crucial target of hesperetin is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation.[1][6][7][8] In vitro studies have shown that hesperetin can inhibit the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[7] This sequestration of NF-κB in the cytoplasm leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][7][9]

Furthermore, hesperetin enhances the cellular antioxidant response through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway .[1][7] By promoting the nuclear translocation of Nrf2, hesperetin upregulates the expression of antioxidant enzymes, including HO-1, which play a critical role in cellular protection against oxidative stress.[7]

The antioxidant activity of hesperetin is also attributed to its ability to directly scavenge free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl radicals (•OH), and nitric oxide (NO).[3]

Key Signaling Pathway in Inflammation and Oxidative Stress Modulated by Hesperetin

Caption: Hesperetin inhibits inflammation by blocking the NF-κB pathway and reduces oxidative stress by activating the Nrf2/HO-1 pathway.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

Hesperetin exerts its anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[10][11][12] These effects are mediated by its interaction with several critical signaling pathways.

Induction of Apoptosis

Hesperetin promotes apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization and the release of cytochrome c.[13][14] This triggers a caspase cascade, ultimately leading to programmed cell death. In some cancer cells, hesperetin has been shown to increase the production of intracellular ROS, which can also trigger mitochondrial-mediated apoptosis.[11][14]

Cell Cycle Arrest

Hesperetin can induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, it has been reported to cause G0/G1 phase arrest in bladder cancer cells and G2/M phase arrest in human gall bladder carcinoma cells.[12][15] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Angiogenesis and Metastasis

Hesperetin has been shown to inhibit vascular formation by suppressing the PI3K/Akt, ERK, and p38 MAPK signaling pathways in human umbilical vascular endothelial cells (HUVECs).[16] It also hinders cancer cell migration and invasion, key steps in metastasis, by interfering with pathways like the TGF-β signaling pathway .[17]

Key Signaling Pathways in Cancer Modulated by Hesperetin

Caption: Hesperetin inhibits cancer cell proliferation and angiogenesis while inducing apoptosis through modulation of the PI3K/Akt/mTOR, MAPK, and intrinsic apoptotic pathways.

Neuroprotective Effects: Shielding the Nervous System

In vitro models of neurodegenerative diseases have demonstrated the neuroprotective potential of hesperetin.[2][18][19] Its mechanisms in this context are closely linked to its anti-inflammatory and antioxidant properties, which are critical in combating the neuroinflammation and oxidative stress that characterize many neurodegenerative conditions.[2][18] Hesperetin has been shown to protect neurons from toxicity and induced oxidative stress by neutralizing free radicals.[2] Furthermore, it can lessen amyloid-beta-induced neuroinflammation by reducing activated microglial cells.[2]

Antiviral Activity

Recent in vitro studies have also highlighted the antiviral properties of hesperetin. It has been shown to inhibit the replication of viruses such as the human respiratory syncytial virus (RSV) and has been investigated as a potential inhibitor of Zika and Chikungunya virus proteases.[20][21][22] The proposed mechanism for its antiviral effect against some viruses involves the modulation of the PI3K/Akt signaling pathway, which is crucial for viral entry and replication.[20][23]

Quantitative Data Summary

| Cell Line/System | Assay | Endpoint | Hesperetin Concentration | Result | Reference |

| Human Gastric Adenocarcinoma (AGS) | Western Blot | Bax/Bcl-2 ratio | Dose-dependent | Increased | [13] |

| Human Gastric Adenocarcinoma (AGS) | Western Blot | p-STAT3 | Dose-dependent | Decreased | [13] |

| Hepatocellular Carcinoma | Cell Viability | Inhibition | Dose- and time-dependent | Significant inhibition (P < 0.05) | [14] |

| Lewis Lung Carcinoma (LLC) | MTT Assay | Cell Viability | 30 µM | Ameliorated acrolein-induced injury | [24] |

| Zika Virus (ZIKV) NS2B/NS3pro | Protease Inhibition | IC50 | 12.6 ± 1.3 µM | - | [21] |

| Chikungunya Virus (CHIKV) nsP2pro | Protease Inhibition | IC50 | 2.5 ± 0.4 µM | - | [21] |

| Prostate Cancer (PC3) | MTT Assay | IC50 | ~450 µM (48 hours) | - | [25] |

| Human Oral Cancer (KB) | Rh-123 Staining | Mitochondrial Membrane Potential | 10-80 µg/mL (Dose-dependent) | Reduced | [26] |

| Bladder Cancer Cells | Cell Proliferation | Inhibition | Concentration-dependent | Blocked | [15] |

| RAW 264.7 Macrophages | Griess Assay | Nitric Oxide Production | 1-10 µM | Inhibited LPS-induced production | [9] |

| RAW 264.7 Macrophages | Western Blot | iNOS/COX-2 | 1-10 µM | Inhibited LPS-induced expression | [9] |

| Human Oral Cancer (HN6, HN15) | Wound Healing Assay | Cell Migration | 25-50 µM | Decreased | [27] |

| BV-2 Microglial Cells | Griess Assay | Nitric Oxide Levels | - | Reduced LPS-induced levels | [8] |

| BV-2 Microglial Cells | RT-PCR | NF-κB2 mRNA | - | 1.8-fold decrease vs LPS | [8] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., PC3, LLC) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[25]

-

Treatment: Treat the cells with various concentrations of hesperetin (e.g., 0-1000 µM) for a specified duration (e.g., 48 hours).[25] A vehicle control (e.g., DMSO 0.1%) should be included.

-

MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a period that allows for formazan (B1609692) crystal formation (typically 2-4 hours).

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

-

Cell Lysis: After treatment with hesperetin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC Staining)

-

Cell Treatment and Harvesting: Treat cells with different concentrations of hesperetin for the desired time.[25] Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow for Investigating Hesperetin's Effect on a Signaling Pathway

Caption: A typical experimental workflow to investigate the in vitro effects of hesperetin on a specific signaling pathway using Western blot analysis.

References

- 1. Antioxidant and anti-inflammatory properties of the citrus flavonoids hesperidin and hesperetin: an updated review of their molecular mechanisms and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidative Effects of Hesperidin and Hesperetin under in vitro [jcpjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mmbio.cn [mmbio.cn]

- 7. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hesperidin, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways | MDPI [mdpi.com]

- 11. Hesperetin inhibits Eca-109 cell proliferation and invasion by suppressing the PI3K/AKT signaling pathway and synergistically enhances the anti-tumor ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00956B [pubs.rsc.org]

- 12. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements | Semantic Scholar [semanticscholar.org]

- 13. Hesperetin Induces Apoptosis of Human Gastric Adenocarcinoma Cells [bslonline.org]

- 14. Hesperetin induces the apoptosis of hepatocellular carcinoma cells via mitochondrial pathway mediated by the increased intracellular reactive oxygen species, ATP and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hesperetin Inhibits Bladder Cancer Cell Proliferation and Promotes Apoptosis and Cycle Arrest by PI3K/AKT/FoxO3a and ER Stressmitochondria Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hesperetin Inhibits Vascular Formation by Suppressing of the PI3K/AKT, ERK, and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hesperetin: an Inhibitor of the Transforming Growth Factor-β (TGF-β) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effects and Therapeutic Potential of the Citrus Flavonoid Hesperetin in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. In vitro study of Hesperetin and Hesperidin as inhibitors of zika and chikungunya virus proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro study of Hesperetin and Hesperidin as inhibitors of zika and chikungunya virus proteases | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

- 24. Hesperetin mitigates acrolein-induced apoptosis in lung cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. In vitro study of effects of hesperetin on human oral cancer using KB cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anticancer Activities of Hesperidin via Suppression of Up-Regulated Programmed Death-Ligand 1 Expression in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Hesperetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin, a flavanone (B1672756) predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. However, its therapeutic potential is intrinsically linked to its pharmacokinetic profile and bioavailability, which are characterized by rapid metabolism and consequently low systemic exposure. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of hesperetin, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacokinetic Profile of Hesperetin

The systemic exposure to hesperetin following oral administration is governed by its absorption from the gastrointestinal tract, extensive first-pass metabolism, distribution to tissues, and subsequent elimination.

Absorption

Hesperetin is primarily absorbed in the small intestine. As the aglycone of hesperidin, it is released from its glycoside form by the action of intestinal microflora.[1] The absorption of hesperetin itself is relatively rapid, with detectable plasma concentrations observed as early as 20 minutes after oral administration.[2][3]

Distribution